CO₂ Absorption Kinetics: 1-Amino-2-propanol vs. 3-Amino-1-propanol
In a direct head-to-head comparison using stopped-flow spectrophotometry at 298–313 K, the observed pseudo-first-order rate constant (kₒ) for CO₂ absorption was higher for 3-amino-1-propanol (3-AP) than for 1-amino-2-propanol (1-AP) across all tested concentrations (25.3–82.0 mol·m⁻³ for 1-AP; 27.0–60.7 mol·m⁻³ for 3-AP) [1]. The absorption rate of CO₂ in aqueous 3-AP was faster than in monoethanolamine (MEA), whereas the absorption rate in aqueous 1-AP was slower than MEA under identical conditions [1].
| Evidence Dimension | Pseudo-first-order rate constant (kₒ) for CO₂ absorption |
|---|---|
| Target Compound Data | Measured at 298–313 K for concentrations 25.3–82.0 mol·m⁻³ |
| Comparator Or Baseline | 3-Amino-1-propanol (3-AP) at 27.0–60.7 mol·m⁻³; MEA baseline |
| Quantified Difference | 3-AP > MEA > 1-AP (qualitative ordering of absorption rates) |
| Conditions | Stopped-flow technique, aqueous solutions, 298–313 K |
Why This Matters
This quantitative kinetic difference directly impacts solvent selection for CO₂ capture; 1-AP offers a slower, more tunable absorption profile compared to 3-AP, which may be advantageous in processes requiring controlled mass transfer or where thermal degradation of faster-reacting amines is a concern.
- [1] Henni, A., Li, J., & Tontiwachwuthikul, P. (2008). Reaction Kinetics of CO2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions in the Temperature Range of 298−313 K Using the Stopped-Flow Technique. Industrial & Engineering Chemistry Research, 47(7), 2213–2220. View Source
